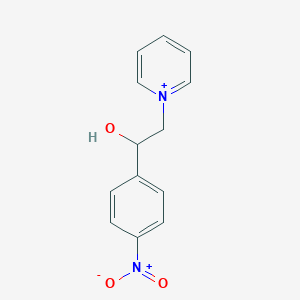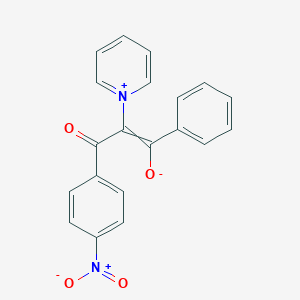![molecular formula C24H25N3O8S B280557 3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280557.png)
3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various applications, including medicinal chemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which are beneficial in the treatment of various diseases, such as cancer and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its high potency and selectivity. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to study its potential in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to study its potential as a diagnostic tool for certain diseases, such as Alzheimer's disease. Additionally, further research can be done to improve its solubility in water and to develop more efficient synthesis methods.
In conclusion, 3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a promising chemical compound that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with ethyl 4,5-dinitrothiophene-2-carboxylate in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-[(2-hydroxybenzoyl)amino]ethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential in various scientific research applications, including medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C24H25N3O8S |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(5-nitrothiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25N3O8S/c1-4-34-23(30)19-13(2)26-14(3)20(21(19)17-9-10-18(36-17)27(32)33)24(31)35-12-11-25-22(29)15-7-5-6-8-16(15)28/h5-10,21,26,28H,4,11-12H2,1-3H3,(H,25,29) |
InChI-Schlüssel |
ZTTNRMDWWMOEBF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(S2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(S2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)


![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)

